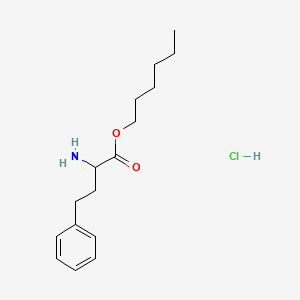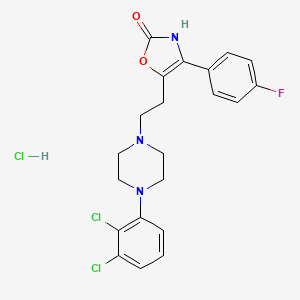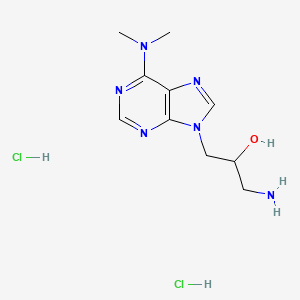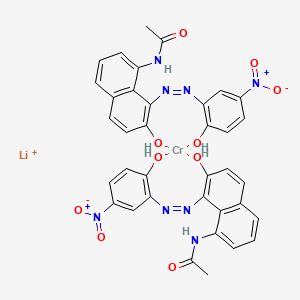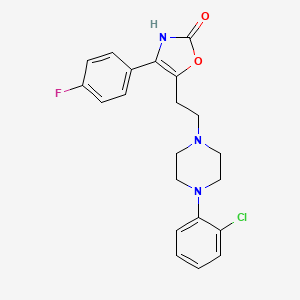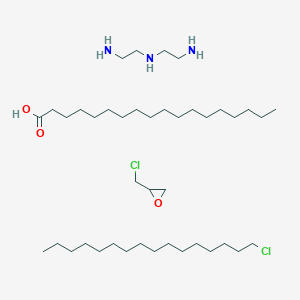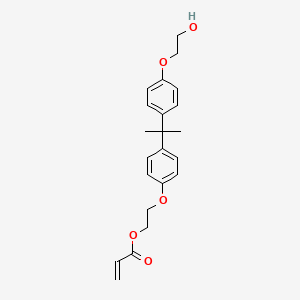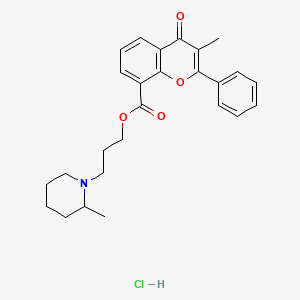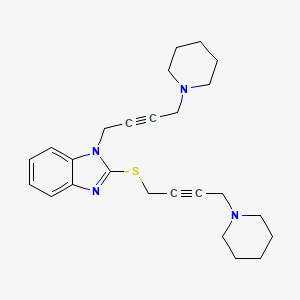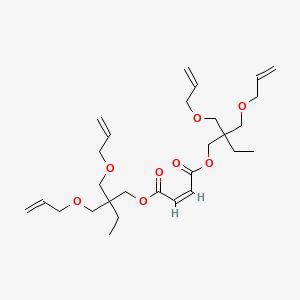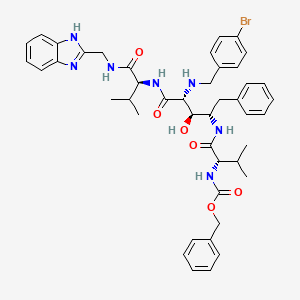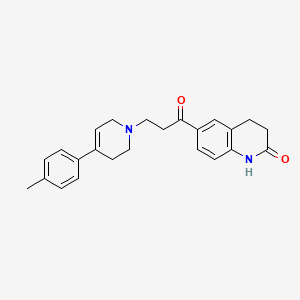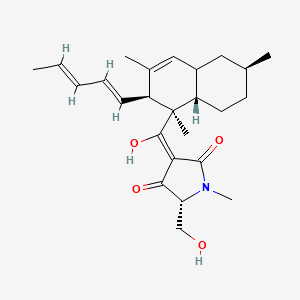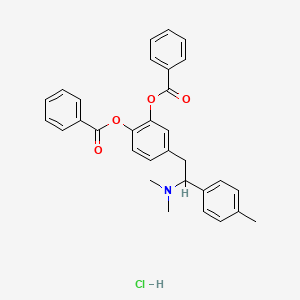
N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes multiple aromatic rings and functional groups. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl and tolyl structures, followed by the introduction of the dimethylamine group and the dibenzoyloxy substituents. Common reagents used in these reactions include benzoyl chloride, dimethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in controlled environments. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the dimethylamine group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups in the dibenzoyloxy substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, acids, or bases depending on the type of substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential bioactivity.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to its chemical structure, allowing it to bind or modify these targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-2-(3,4-dihydroxyphenyl)-1-(4-tolyl)ethylamine hydrochloride
- N,N-Dimethyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride
Uniqueness
N,N-Dimethyl-2-(3,4-dibenzoyloxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is unique due to its specific dibenzoyloxy substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
87213-07-8 |
|---|---|
Molekularformel |
C31H30ClNO4 |
Molekulargewicht |
516.0 g/mol |
IUPAC-Name |
[2-benzoyloxy-4-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]phenyl] benzoate;hydrochloride |
InChI |
InChI=1S/C31H29NO4.ClH/c1-22-14-17-24(18-15-22)27(32(2)3)20-23-16-19-28(35-30(33)25-10-6-4-7-11-25)29(21-23)36-31(34)26-12-8-5-9-13-26;/h4-19,21,27H,20H2,1-3H3;1H |
InChI-Schlüssel |
BQCZMOBDTBTGIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


